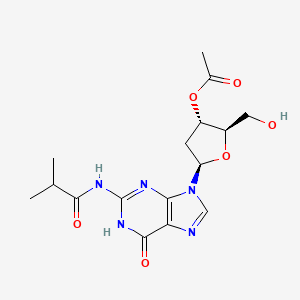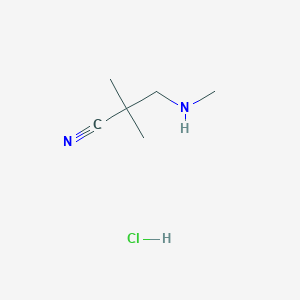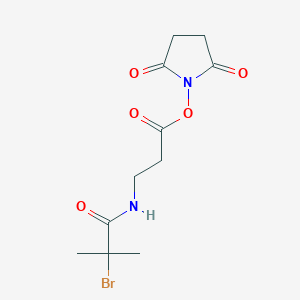![molecular formula C11H10F3N3O4 B1449707 trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate CAS No. 1803589-98-1](/img/structure/B1449707.png)
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Descripción general
Descripción
Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (TFAM5MIPC) is a novel compound that has been recently developed for use in laboratory experiments. This compound has a wide range of applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
This compound is utilized in the synthesis of imidazo[1,5-a]pyrimidine derivatives, which are of interest due to their structural resemblance to purine bases like adenine and guanine. These derivatives have potential applications as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for rheumatoid arthritis treatment, and antibacterial agents .
Dimroth Rearrangement Studies
The acidic conditions promote the conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, a process considered a new version of Dimroth rearrangement. This rearrangement involves the cleavage of a C–N bond and the formation of a C–C bond, providing insights into reaction mechanisms and synthetic pathways .
Medicinal Chemistry: GABA A Receptor Modulation
Imidazo[4,5-b]pyridine derivatives, including the compound , have been identified as GABA A receptor positive allosteric modulators. This discovery has opened up potential therapeutic applications for disorders related to the central nervous system .
Proton Pump Inhibitor Development
The structural framework of imidazo[4,5-b]pyridine is found in proton pump inhibitors, which are a class of drugs used to reduce stomach acid production. This application is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Antimicrobial Agent Synthesis
Research has shown that heterocyclic molecules containing an imidazo pyridine pattern, such as the compound , are often used as precursors in the synthesis of various therapeutic agents with antimicrobial properties .
Cancer Therapeutics and Ebola Virus Disease Treatment
The imidazo[4,5-b]pyridine core is present in compounds like 3-deazaneplanocin A (DZNep), which acts as an S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor. These properties suggest potential applications in treating various types of cancer and Ebola virus disease .
Propiedades
IUPAC Name |
methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVHSCXOHMQISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)







![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)


